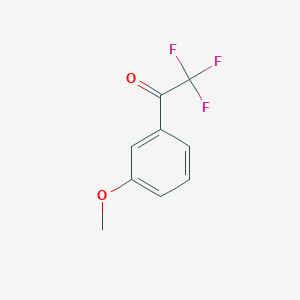

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVFUKRFGPIHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374892 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30724-22-2 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone CAS number

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone (CAS: 30724-22-2)

Section 1: Introduction and Strategic Importance

This compound, registered under CAS number 30724-22-2, is a fluorinated aromatic ketone of significant interest in synthetic chemistry and pharmaceutical development.[1][2] Its structure, which combines a trifluoromethyl group adjacent to a carbonyl and a methoxy-substituted phenyl ring, offers a unique combination of reactivity and physicochemical properties. The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of drug candidates. The methoxy group, on the other hand, provides a site for further functionalization and can influence the electronic properties of the aromatic ring.

This guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthesis methodologies with mechanistic rationale, applications as a versatile building block, and essential safety protocols for its handling and storage. The content is tailored for researchers, chemists, and professionals in the drug discovery and development sectors who require a deep technical understanding of this valuable intermediate.

Section 2: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions.

| Property | Value | Source(s) |

| CAS Number | 30724-22-2 | [1][2][3] |

| Molecular Formula | C9H7F3O2 | [2][4] |

| Molecular Weight | 204.15 g/mol | [3][4] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [2] |

| InChI Key | YCVFUKRFGPIHOI-UHFFFAOYSA-N | |

| Storage | Sealed in dry, room temperature |

Section 3: Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several modern organic chemistry techniques. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Below are two field-proven protocols.

Method 1: Organolithium-based Acylation

This approach relies on the generation of a potent nucleophile from an aryl halide, which then attacks a trifluoroacetylating agent. It is a classic and reliable method for forming carbon-carbon bonds.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF).

-

Nucleophile Generation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

-

Causality Insight: The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi with the THF solvent or undesired rearrangements. Anhydrous conditions are paramount as organolithium reagents are strong bases and will be quenched by even trace amounts of water.

-

-

Acylation: N,N-diethyltrifluoroacetamide is added dropwise to the reaction mixture. The mixture is stirred for an additional 2 hours at -78 °C.[4]

-

Expertise & Experience: N,N-diethyltrifluoroacetamide is used as the trifluoroacetyl source. Its amide structure makes it less reactive than trifluoroacetyl chloride, providing a more controlled reaction with the highly reactive organolithium species and minimizing the formation of over-addition products.

-

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is then purified by silica gel flash chromatography to yield the final product.

Synthesis Workflow Diagram:

Caption: Organolithium-based synthesis workflow.

Method 2: Palladium-Catalyzed Trifluoroacylation

This modern cross-coupling reaction offers an alternative route that avoids the use of highly pyrophoric organolithium reagents, making it more amenable to larger-scale synthesis and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), a sealed tube is charged with 3-methoxyphenylboronic acid, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a copper co-catalyst like copper(I) thiophene-2-carboxylate (CuTC), and a phosphine ligand (e.g., trifuran-2-yl-phosphane).[4]

-

Causality Insight: The palladium catalyst is the heart of the reaction, facilitating the cross-coupling. The copper co-catalyst and phosphine ligand are crucial for the efficiency of the catalytic cycle, specifically the transmetalation and reductive elimination steps. An inert atmosphere is required to protect the sensitive catalyst from oxidation.

-

-

Reagent Addition: Anhydrous THF is added, followed by the trifluoroacylating agent, such as an S-trifluoromethyl thioester. The vessel is sealed and purged with nitrogen.[4]

-

Reaction: The mixture is stirred at a moderately elevated temperature (e.g., 30 °C) for 18 hours or until completion is confirmed by TLC or LC-MS analysis.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by silica gel flash chromatography to afford the target compound.[4]

Section 4: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its trifluoromethylketone moiety is a key pharmacophore that can be transformed into various functional groups essential for biological activity.

Role as a Versatile Building Block:

-

Precursor to Chiral Alcohols: The ketone can be stereoselectively reduced to form chiral trifluoromethyl-substituted alcohols. These alcohols are prevalent in many modern pharmaceuticals, where the specific stereochemistry is critical for target engagement.

-

Synthesis of Heterocycles: The carbonyl group provides a reactive handle for condensation reactions to form complex heterocyclic structures, which form the core of many drug molecules.

-

Intermediate for API Synthesis: Trifluoroacetophenone derivatives are documented intermediates in the synthesis of various APIs. For instance, a structurally related compound, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, is a key intermediate in the production of the veterinary drug Lotilaner, an ectoparasiticide.[5] This highlights the industrial relevance of this class of compounds.

Conceptual Role in a Drug Discovery Pipeline:

The diagram below illustrates the journey from a chemical building block, such as this compound, to a potential drug candidate.

Caption: From chemical building block to drug candidate.

Section 5: Safety, Handling, and Storage

While specific safety data for this compound is limited, data from structurally similar trifluoroacetophenones and related compounds should be used to establish best practices.[6][7][8]

Hazard Profile (Inferred):

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

-

Dispensing: When transferring the liquid, use caution to avoid splashes. Use appropriate tools like a syringe or pipette.

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[9][10]

Section 6: Conclusion

This compound is a strategically important fluorinated intermediate with significant potential in pharmaceutical and agrochemical synthesis. Its value is derived from the unique properties imparted by the trifluoromethyl group and the synthetic versatility of its ketone functionality. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging this compound to its full potential in the development of novel and complex molecules.

References

-

Appchem. 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone | 1256482-19-5. [Link]

-

ChemUniverse. This compound. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one. [Link]

-

ChemBK. 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Introduction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. [Link]

-

Alfa Aesar. 2,2,2-Trifluoroacetophenone Safety Data Sheet. [Link]

Sources

- 1. 30724-22-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Chemscene ChemScene | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one | | Fisher Scientific [fishersci.com]

- 4. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

3'-methoxy-2,2,2-trifluoroacetophenone physical properties

An In-Depth Technical Guide to the Physical Properties of 3'-methoxy-2,2,2-trifluoroacetophenone

This guide provides a comprehensive overview of the core physical properties of 3'-methoxy-2,2,2-trifluoroacetophenone (CAS No. 30724-22-2), a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in drug candidates, while the methoxy group provides a site for further chemical modification.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and detailed methodologies for its empirical validation.

Core Physicochemical Characteristics

3'-methoxy-2,2,2-trifluoroacetophenone is a specialized organic compound whose properties are dictated by the interplay between its aromatic ring, the electron-withdrawing trifluoromethyl ketone, and the electron-donating methoxy group. A summary of its key physical properties is presented below.

| Property | Value / Observation | Source(s) |

| CAS Number | 30724-22-2 | [3][4][5] |

| Molecular Formula | C₉H₇F₃O₂ | [3][4][5] |

| Molecular Weight | 204.15 g/mol | [3][4] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 90 °C at 10 mmHg | [4] |

| Melting/Freezing Point | Data not readily available. Expected to be below room temperature. | |

| Density | Data not readily available. | |

| Solubility | Expected to be hydrophobic and lipophobic, with low solubility in aqueous solutions and potentially limited solubility in non-polar organic solvents.[7][8] |

Experimental Determination of Physical Properties

The following sections detail the standard methodologies for determining the key physical properties of 3'-methoxy-2,2,2-trifluoroacetophenone. The protocols are designed to be self-validating through calibration and control measures.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] Given that only a boiling point at reduced pressure is reported, empirical determination at atmospheric pressure is a critical step for characterization. The Siwoloboff (capillary) method is ideal for small sample volumes.

Causality: This method relies on trapping a small bubble of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, its vapor pressure increases. At the boiling point, the vapor pressure equals the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[10][11] The temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point, as this is where the external pressure just overcomes the vapor pressure.[10]

Detailed Protocol:

-

Preparation: Place a few milliliters of 3'-methoxy-2,2,2-trifluoroacetophenone into a small test tube or fusion tube.[12]

-

Capillary Setup: Take a standard melting point capillary tube and seal one end using the edge of a Bunsen burner flame.[13] Place this capillary tube, open-end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[10]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate). The heating medium should be heated slowly and steadily, approximately 2°C per minute, as the anticipated boiling point is approached.

-

Observation & Measurement: Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the open end, cease heating.[11]

-

Recording: Allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[10]

-

Validation: For authoritative results, record the ambient atmospheric pressure, as boiling point is pressure-dependent.[9] Repeat the determination at least twice to ensure consistency.

Caption: Experimental workflow for boiling point determination.

Freezing Point Determination

As 3'-methoxy-2,2,2-trifluoroacetophenone is a liquid at room temperature, its freezing point (the solid-liquid equilibrium temperature) is determined instead of a melting point. The principle is analogous: a pure compound exhibits a sharp, characteristic freezing point, while impurities cause a depression and broadening of the freezing range.[14]

Causality: The process involves controlled cooling of the liquid while monitoring its temperature. As the substance freezes, the heat of fusion is released, causing a temporary plateau or a slowing in the rate of temperature decrease. This inflection point is the freezing point. A slow, controlled cooling rate is essential to allow the system to achieve thermal equilibrium for an accurate measurement.[15]

Detailed Protocol:

-

Sample Preparation: Place a small sample (1-2 mL) into a test tube.

-

Apparatus Setup: Insert a thermometer and a wire stirrer into the liquid. Ensure the thermometer bulb is fully immersed but not touching the glass.

-

Cooling Bath: Prepare a cooling bath (e.g., ice-water or ice-salt for lower temperatures) in a beaker.

-

Cooling and Stirring: Immerse the test tube in the cooling bath. Stir the sample gently and continuously to ensure uniform temperature and prevent supercooling.

-

Data Acquisition: Record the temperature at regular intervals (e.g., every 30 seconds).

-

Observation: Note the temperature at which the first crystals appear. Continue recording as the substance freezes. The temperature should plateau or decrease very slowly during freezing.

-

Analysis: Plot temperature versus time. The flattest portion of the curve during the phase change represents the freezing point.

-

Validation: Calibrate the thermometer against a known standard, such as the freezing point of pure water.

Caption: Workflow for freezing point determination.

Solubility Assessment

The unique "fluorous" nature of highly fluorinated compounds means they are often immiscible with both water and common organic solvents.[7] A systematic solubility assessment is therefore crucial.

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of 3'-methoxy-2,2,2-trifluoroacetophenone is complex; the trifluoromethyl group is highly non-polar and lipophobic, while the methoxy and ketone groups introduce some polarity. Its solubility will depend on the balance of these forces and the intermolecular interactions it can form with a given solvent.

Detailed Protocol (Qualitative):

-

Solvent Selection: Prepare a panel of solvents with varying polarities:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile

-

Non-Polar: Hexane, Toluene

-

Chlorinated: Dichloromethane

-

-

Procedure: To a series of small, labeled test tubes, add 1 mL of each solvent.

-

Addition of Solute: Add a small, measured amount of 3'-methoxy-2,2,2-trifluoroacetophenone (e.g., 10 mg) to each tube.

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Observation: Allow the tubes to stand and observe. Note whether the compound dissolves completely, is partially soluble, or is insoluble. Classify solubility as:

-

Soluble: > 25 mg/mL (no visible solid/liquid phase)

-

Slightly Soluble: 1-25 mg/mL (some dissolution but phase remains)

-

Insoluble: < 1 mg/mL (no apparent dissolution)

-

Purity and its Influence on Physical Properties

It is a fundamental principle of physical chemistry that impurities disrupt the crystalline lattice of a solid or the regular intermolecular forces in a liquid. This disruption leads to a depression of the melting/freezing point and an elevation of the boiling point.[16] Furthermore, impurities typically cause these phase transitions to occur over a wider temperature range.[14] A sharp boiling or freezing point is a reliable indicator of high purity.

Caption: Logical relationship between compound purity and its physical properties.

References

-

Oakwood Chemical. 3'-Methoxy-2,2,2-trifluoroacetophenone. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Royal Society of Chemistry. The solubility of certain gaseous fluorine compounds in water. [Link]

-

ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

-

Unknown. Melting point determination. [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

-

ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Unknown. Experiment 1 - Melting Points. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Unknown. Experiment 1: Melting-point Determinations. [Link]

-

MySkinRecipes. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. [Link]

-

ACS Publications. Metabolism and Toxicity of Fluorine Compounds. [Link]

Sources

- 1. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. 3'-Methoxy-2,2,2-trifluoroacetophenone [oakwoodchemical.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | CymitQuimica [cymitquimica.com]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. pennwest.edu [pennwest.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone: A Framework for Experimental Determination and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone is a fluorinated ketone of significant interest in synthetic chemistry and as a building block for pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and quality control. This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound. We will delve into the physicochemical principles governing its solubility, present a systematic and robust protocol for experimental measurement, and discuss the practical implications of the resulting data for research and drug development professionals.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental determination, a theoretical assessment of the molecule's structure provides a strong predictive foundation for its solubility behavior.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₇F₃O₂[2]

-

Molecular Weight: 204.15 g/mol [1]

-

Physical Form: Liquid (at room temperature)[1]

-

Boiling Point: 50°C at 0.5 mmHg[1]

The structure of this compound incorporates several functional groups that dictate its interactions with various solvents:

-

Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group reduces the basicity of the adjacent carbonyl oxygen. While the C-F bond is highly polar, the symmetrical nature of the CF₃ group can create a lipophilic surface, often increasing solubility in non-polar media. Studies have shown that trifluoromethyl groups can significantly enhance the solubility of organic compounds in specific solvents.[3]

-

Carbonyl (C=O) Group: The ketone is a polar functional group capable of acting as a hydrogen bond acceptor. This feature suggests favorable interactions with polar protic and aprotic solvents.

-

Methoxy (O-CH₃) Group: The ether linkage is polar and can also act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Phenyl Ring: The aromatic ring is non-polar and lipophilic, promoting solubility in non-polar and aromatic solvents like hexane and toluene through van der Waals forces and π-π stacking.

The "Like Dissolves Like" Principle:

The guiding principle of solubility states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] Based on its hybrid structure, we can predict a nuanced solubility profile for this compound. It is neither extremely polar nor entirely non-polar. Therefore, it is expected to exhibit good solubility in a broad range of solvents of intermediate polarity, such as dichloromethane and ethyl acetate, and moderate solubility in both polar solvents (like alcohols) and non-polar aromatic solvents.

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a panel of representative organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (≥97% purity)

-

Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: To a series of labeled glass vials, add a known volume (e.g., 2.0 mL) of each selected solvent.

-

Solute Addition: Add an excess amount of this compound to each vial to create a suspension. An excess is visually confirmed by the presence of undissolved liquid droplets after initial vigorous mixing.

-

Equilibration (Trustworthiness Pillar): Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for at least 24 hours. This extended time is critical to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached. [5]4. Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the undissolved solute to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to expedite separation.

-

Sampling: Carefully draw a small aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. Crucially , immediately pass this aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step removes any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 0.1 | <5 | <0.02 |

| Toluene | Aromatic | 2.4 | >200 | >0.98 |

| Dichloromethane | Halogenated | 3.1 | >500 | >2.45 |

| Ethyl Acetate | Ester | 4.4 | >500 | >2.45 |

| Acetone | Ketone | 5.1 | >500 | >2.45 |

| Ethanol | Polar Protic | 5.2 | >500 | >2.45 |

| Methanol | Polar Protic | 6.6 | >500 | >2.45 |

| DMSO | Polar Aprotic | 7.2 | >500 | >2.45 |

Note: The values in this table are hypothetical and for illustrative purposes. They must be determined experimentally.

Interpretation for Drug Development Professionals:

-

High solubility in Dichloromethane and Ethyl Acetate: Suggests these are excellent solvents for reaction chemistry and for purification via normal-phase column chromatography.

-

High solubility in Alcohols (Methanol, Ethanol): Indicates suitability for purification via reversed-phase chromatography (when mixed with water) and potential for use in certain formulation types.

-

Miscibility in Toluene: Useful for reactions requiring a non-polar aromatic solvent (e.g., Suzuki couplings).

-

Low solubility in Hexane: Confirms the compound's overall polarity. Hexane can be used as an anti-solvent for crystallization or precipitation from more polar solvent systems.

Conclusion

While theoretical predictions provide initial guidance, only rigorous experimental determination can establish the definitive solubility profile of this compound. The protocol detailed herein provides a self-validating system for generating trustworthy data. This information is not merely academic; it is a critical dataset that informs practical decisions in synthesis, purification, and formulation, ultimately accelerating the research and development pipeline.

References

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3'-methoxy-2,2,2-trifluoroacetophenone

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3'-methoxy-2,2,2-trifluoroacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, offering insights grounded in fundamental principles of NMR spectroscopy.

Introduction

3'-methoxy-2,2,2-trifluoroacetophenone (C₉H₇F₃O₂) is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Its structure incorporates a trifluoroacetyl group, known for its strong electron-withdrawing properties, and a methoxy group, a classic electron-donating group, positioned meta to each other on a benzene ring. This substitution pattern leads to a nuanced and informative ¹H NMR spectrum, the precise interpretation of which is crucial for structural verification and for understanding the electronic environment of the molecule. This guide will systematically deconstruct the spectrum, providing a robust framework for its analysis.

Molecular Structure and Proton Environments

The chemical structure of 3'-methoxy-2,2,2-trifluoroacetophenone dictates the number and nature of signals in its ¹H NMR spectrum. The molecule possesses five distinct proton environments: four aromatic protons and the three protons of the methoxy group.

Figure 1. Molecular structure of 3'-methoxy-2,2,2-trifluoroacetophenone with proton labeling.

Theoretical Prediction of the ¹H NMR Spectrum

The prediction of a ¹H NMR spectrum involves considering the chemical shift, integration, and multiplicity (splitting pattern) for each unique proton.[6]

1. Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in the spectrum. Methoxy groups attached to an aromatic ring typically resonate in the range of 3.7-3.9 ppm.[7]

2. Aromatic Protons (H-2', H-4', H-5', H-6'): The chemical shifts of the aromatic protons are influenced by the electronic effects of the two substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoroacetyl group (-COCF₃).

-

Electron-Donating Group (-OCH₃): The methoxy group increases electron density at the ortho and para positions (H-2', H-4', and H-6') through resonance, causing a shielding effect and shifting these protons upfield (to lower ppm values) relative to benzene (7.34 ppm).[8][9] The effect on the meta position (H-5') is minimal.

-

Electron-Withdrawing Group (-COCF₃): The trifluoroacetyl group is a strong deactivating group due to the inductive effect of the three fluorine atoms and the carbonyl group.[10][11] This group withdraws electron density from the aromatic ring, particularly from the ortho and para positions (H-2' and H-6'), leading to a deshielding effect and a downfield shift (to higher ppm values).[9]

The interplay of these opposing effects determines the final chemical shifts.

-

H-2': This proton is ortho to the -COCF₃ group and meta to the -OCH₃ group. The strong deshielding from the adjacent trifluoroacetyl group will dominate, making this proton the most downfield of the aromatic signals.

-

H-6': This proton is ortho to the -COCF₃ group and ortho to the -OCH₃ group. It experiences deshielding from the trifluoroacetyl group and shielding from the methoxy group. The deshielding effect is generally stronger for ortho protons.

-

H-4': This proton is para to the -COCF₃ group and ortho to the -OCH₃ group. It will be deshielded by the trifluoroacetyl group and shielded by the methoxy group.

-

H-5': This proton is meta to both the -COCF₃ and -OCH₃ groups. It will be the least affected by the substituents and is expected to be the most upfield of the aromatic protons.

Splitting Patterns (Multiplicity): The coupling between adjacent aromatic protons will result in characteristic splitting patterns.[12]

-

H-2': Coupled to H-6' (meta coupling, J ≈ 2-3 Hz). Will likely appear as a narrow multiplet or a slightly broadened singlet.

-

H-4': Coupled to H-5' (ortho coupling, J ≈ 7-10 Hz) and potentially to H-6' (para coupling, J ≈ 0-1 Hz, often not resolved). Expected to be a triplet or a doublet of doublets.

-

H-5': Coupled to H-4' (ortho coupling, J ≈ 7-10 Hz) and H-6' (ortho coupling, J ≈ 7-10 Hz). This will likely appear as a triplet.

-

H-6': Coupled to H-5' (ortho coupling, J ≈ 7-10 Hz) and H-2' (meta coupling, J ≈ 2-3 Hz). This will appear as a doublet of doublets.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.8 - 8.0 | m | - | 1H |

| H-6' | 7.6 - 7.8 | dd | J(ortho) ≈ 8, J(meta) ≈ 2 | 1H |

| H-4' | 7.4 - 7.6 | t or dd | J(ortho) ≈ 8 | 1H |

| H-5' | 7.1 - 7.3 | t | J(ortho) ≈ 8 | 1H |

| -OCH₃ | 3.8 - 3.9 | s | - | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Figure 2. Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3'-methoxy-2,2,2-trifluoroacetophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Set appropriate acquisition parameters, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire the Free Induction Decay (FID) by co-adding 16 to 64 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Identify the chemical shift and multiplicity of each signal.

-

Interpretation of the Spectrum

A detailed analysis of an actual or simulated spectrum allows for the confirmation of the predicted assignments. The relative positions and splitting patterns of the aromatic protons provide a unique fingerprint for the 1,3-disubstituted aromatic ring. The clear singlet for the methoxy group further corroborates the structure.

Conclusion

The ¹H NMR spectrum of 3'-methoxy-2,2,2-trifluoroacetophenone is a rich source of structural information. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling allows for a complete and accurate assignment of all proton signals. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of this spectrum, serving as a valuable resource for researchers in the chemical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Dudás, J., & Rimanóczy, Á. (2011). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 76(12), 5036–5043. [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865–887. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3’-Methoxy-2,2,2-Trifluoroacetophenone | LGC Standards [lgcstandards.com]

- 3. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | CymitQuimica [cymitquimica.com]

- 4. 3'-Methoxy-2,2,2-trifluoroacetophenone [oakwoodchemical.com]

- 5. 3’-Methoxy-2,2,2-Trifluoroacetophenone | LGC Standards [lgcstandards.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

13C NMR chemical shifts of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available, assigned experimental spectrum for this specific molecule, this document synthesizes data from analogous compounds, established substituent effect principles, and theoretical considerations to offer a robust predictive assignment. We will delve into the underlying electronic factors governing the chemical shifts, including the inductive and resonance effects of the methoxy and trifluoroacetyl functional groups. Furthermore, this guide outlines a detailed, best-practice experimental protocol for the acquisition and processing of a high-quality 13C NMR spectrum for this compound, ensuring self-validating and reproducible results.

Introduction: The Importance of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, 13C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.

The compound of interest, this compound, is a trifluoromethyl ketone derivative. The presence of the highly electronegative trifluoromethyl group and the electron-donating methoxy group creates a distinct electronic environment around the aromatic ring, making the prediction and interpretation of its 13C NMR spectrum a valuable exercise for understanding substituent effects.

Predicted 13C NMR Chemical Shifts and Analysis

The prediction of the 13C NMR chemical shifts for this compound is approached by considering the known experimental data for a closely related analog, 3-methoxyacetophenone, and applying the anticipated substituent chemical shifts (SCS) for the trifluoroacetyl group.

The structure and numbering of this compound are as follows:

A diagram of the chemical structure of this compound with carbons numbered for NMR assignment.

Analysis of Substituent Effects

The chemical shifts of the aromatic carbons are primarily influenced by the interplay of two key electronic effects of the substituents:

-

Methoxy Group (-OCH3):

-

Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. This is an electron-donating effect.

-

Inductive Effect: Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond. This is an electron-withdrawing effect.

-

Overall, the resonance effect of the methoxy group is dominant, making it an activating, ortho, para-directing group.

-

-

Trifluoroacetyl Group (-COCF3):

-

Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the carbonyl carbon and, subsequently, from the aromatic ring. This is a powerful electron-withdrawing effect.

-

Resonance Effect: The carbonyl group is a deactivating group, withdrawing electron density from the aromatic ring via resonance, particularly at the ortho and para positions.

-

The combination of these effects will dictate the final chemical shifts of the carbon atoms in the molecule.

Predicted Chemical Shift Assignments

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These are estimated based on data for 3-methoxyacetophenone and the known effects of trifluoromethyl ketones on aromatic systems.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~180-185 | The carbonyl carbon is significantly deshielded due to the direct attachment of the highly electronegative trifluoromethyl group. The quartet splitting due to coupling with the three fluorine atoms is a key identifying feature. |

| CF3 | ~115-120 | The trifluoromethyl carbon is also highly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| C1 | ~135-140 | The ipso-carbon attached to the trifluoroacetyl group is deshielded due to the strong electron-withdrawing nature of this group. |

| C2 | ~115-120 | This carbon is ortho to the electron-withdrawing trifluoroacetyl group and meta to the electron-donating methoxy group. The deshielding effect of the trifluoroacetyl group is expected to dominate. |

| C3 | ~160-165 | The ipso-carbon attached to the electron-donating methoxy group is significantly deshielded. |

| C4 | ~110-115 | This carbon is ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoroacetyl group. The shielding effect of the methoxy group is expected to be prominent here. |

| C5 | ~130-135 | This carbon is para to the methoxy group and will experience increased electron density due to resonance, but also some deshielding from the meta trifluoroacetyl group. |

| C6 | ~120-125 | This carbon is ortho to the trifluoroacetyl group and will be deshielded. |

| -OCH3 | ~55-60 | The methoxy carbon chemical shift is typical for this functional group. |

Visualization of Electronic Effects

The following diagram illustrates the key electronic influences on the aromatic ring that determine the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard 1D 13C experiment with proton decoupling. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, ensuring accurate signal integration. |

| Number of Scans (NS) | 1024 or more | 13C is a low-abundance nucleus, so a larger number of scans is needed to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | ~250 ppm | Should encompass the full range of expected carbon chemical shifts. |

| Temperature | 298 K | Standard room temperature. |

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow Diagram

Caption: Workflow for acquiring a 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the 13C NMR chemical shifts for this compound. By understanding the fundamental electronic effects of the methoxy and trifluoroacetyl substituents, researchers can confidently interpret the experimental spectrum of this molecule and its analogs. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible 13C NMR data, which is crucial for the unambiguous structural verification required in research and drug development.

References

-

NMRShiftDB: A database for organic structures and their NMR spectra. [Link]

-

Spectral Database for Organic Compounds (SDBS): A comprehensive spectral database from the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ACD/Labs NMR Predictor: A software tool for the prediction of NMR spectra. [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

19F NMR analysis of trifluoromethyl ketones

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting unique metabolic stability and binding properties to drug candidates. Among the various trifluoromethylated scaffolds, trifluoromethyl ketones (TFMKs) represent a critical class of compounds, often employed as enzyme inhibitors and reactive intermediates. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization and analysis of these molecules. This guide provides a comprehensive overview of the principles and applications of ¹⁹F NMR for the analysis of trifluoromethyl ketones, offering field-proven insights for researchers and drug development professionals. We will delve into the nuances of ¹⁹F NMR chemical shifts, J-coupling constants, and advanced techniques for conformational analysis. Furthermore, this guide will present detailed experimental protocols and case studies to illustrate the practical application of ¹⁹F NMR in the pharmaceutical sciences.

The Significance of the Trifluoromethyl Ketone Moiety and the Power of ¹⁹F NMR

The incorporation of a trifluoromethyl group adjacent to a carbonyl function creates a unique chemical entity with profound implications for biological activity. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making TFMKs potent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.[1][2]

¹⁹F NMR spectroscopy is exceptionally well-suited for studying these and other fluorinated molecules for several key reasons:

-

High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio (close to that of ¹H), and is 100% naturally abundant, leading to high sensitivity and straightforward detection.[3]

-

Vast Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 800 ppm.[3] This minimizes signal overlap, even in complex mixtures, allowing for clear and unambiguous analysis.

-

Exquisite Sensitivity to the Local Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in the electronic and steric environment.[3] This makes it an excellent probe for studying molecular interactions, conformational changes, and reaction monitoring.

-

Absence of Endogenous Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of biological samples are free from background signals, providing a clear window for observing the fluorinated analyte.

Interpreting the ¹⁹F NMR Spectrum of Trifluoromethyl Ketones: Chemical Shifts

The chemical shift (δ) of the CF₃ group in a TFMK is a rich source of structural and electronic information. The typical chemical shift range for trifluoroacetyl (TFA) groups is generally between -67 ppm and -85 ppm relative to CFCl₃.[4][5] Several factors can significantly influence the precise chemical shift, often leading to a deshielding (downfield shift) of the CF₃ resonance.

Factors Influencing the ¹⁹F Chemical Shift of Trifluoromethyl Ketones:

-

Substrate Topology and Conjugation: The electronic environment surrounding the TFMK moiety plays a crucial role. For instance, conjugation of the keto group with an alkenyl unit leads to a deshielding of the CF₃ group compared to isolated TFMKs.[4][6] Tautomerization in β-dicarbonyl TFMKs from a diketo form to a keto-enol form results in a downfield shift of the ¹⁹F resonance due to reduced shielding by the C=C double bond.[4]

-

Solvent Effects: The polarity of the solvent can modulate the chemical shift. Generally, shielding decreases as solvent polarity increases, with highly polar aprotic solvents like DMSO and DMF causing the most significant deshielding.[6]

-

Electronic Environment: The presence of electron-donating or electron-withdrawing groups elsewhere in the molecule can influence the electron density around the CF₃ group, thereby altering its chemical shift.

| Class of Trifluoromethyl Ketone | Typical ¹⁹F Chemical Shift Range (ppm) | Key Influencing Factors |

| Isolated α,α,α-Trifluorocarbonyl Species | -82 to -81 | Relatively shielded |

| α,β-Unsaturated Trifluoromethyl Ketones | -78 to -77 | Deshielding due to conjugation |

| Acyclic Trifluoromethyl-β-dicarbonyls (Keto-enol form) | -78 to -76 | Deshielding in the enol form |

| Fused-Ring Trifluoroacetylated Ketones | -73 to -72 | Further deshielding due to ring constraints |

| Trifluoroacetylated Aromatics | Down to -67 | Significant deshielding from the aromatic system |

Table 1: Typical ¹⁹F NMR chemical shift ranges for various classes of trifluoromethyl ketones. Data compiled from Sloop, J. C. (2013).[4][5]

Interpreting the ¹⁹F NMR Spectrum: J-Coupling Constants

Spin-spin coupling (J-coupling) provides valuable information about the connectivity of atoms within a molecule. In TFMKs, couplings between the fluorine nuclei and other active nuclei, such as ¹H and ¹³C, are frequently observed.

-

¹⁹F-¹H Coupling: Coupling between fluorine and protons is a powerful tool for structural elucidation. Long-range couplings over several bonds are common.

-

³J(F-C-C-H): Vicinal F-H coupling constants are sensitive to the dihedral angle, making them useful for conformational analysis.[7]

-

⁴J(F-C-C-C-H) and beyond: Longer-range couplings can also be observed and aid in assigning proton signals.

-

-

¹⁹F-¹³C Coupling: Coupling between fluorine and carbon provides direct evidence of C-F bonds and can be used to assign carbon spectra.

| Coupling Nuclei | Example | Typical J-Value (Hz) | Significance |

| ¹⁹F-¹H (geminal) | - | ~50 | Not present in TFMKs |

| ¹⁹F-¹H (vicinal) | CF₃-CO-CH₂- | 5-10 | Conformational analysis |

| ¹⁹F-¹H (long-range) | CF₃-CO-Aryl-H | 0.5-3.0 | Structural elucidation |

| ¹⁹F-¹³C (one-bond) | C F₃-CO- | 240-320 | Confirms C-F bond |

| ¹⁹F-¹³C (two-bonds) | CF₃-C O- | 30-40 | Structural connectivity |

| ¹⁹F-¹³C (three-bonds) | CF₃-CO-C - | 5-10 | Structural connectivity |

Table 2: Typical ¹⁹F-X coupling constants relevant to trifluoromethyl ketones. Data compiled from various sources.[7][8]

Advanced Techniques: Through-Space Interactions and Conformational Analysis

Beyond through-bond J-coupling, interactions through space can provide crucial insights into the three-dimensional structure of TFMKs.

-

Heteronuclear Overhauser Effect Spectroscopy (HOESY): The ¹H-¹⁹F HOESY experiment detects through-space dipolar interactions between protons and fluorine atoms that are close in space, typically within 5 Å.[9][10] This is a powerful technique for determining the relative stereochemistry and conformation of molecules containing trifluoromethyl groups.[9][10] For example, a HOESY correlation between the fluorine atoms of a CF₃ group and a nearby proton provides unambiguous evidence of their spatial proximity.[3]

Practical Guide to ¹⁹F NMR Analysis: Experimental Protocols

Standard 1D ¹⁹F NMR Acquisition

This protocol outlines the steps for acquiring a standard one-dimensional ¹⁹F NMR spectrum.

I. Sample Preparation:

-

Weigh 5-25 mg of the trifluoromethyl ketone sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

For quantitative analysis (qNMR), accurately weigh and add a suitable internal standard. The internal standard should have a single, sharp ¹⁹F resonance that does not overlap with the analyte signals.[11]

-

Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

II. Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the ¹⁹F frequency.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate spectral width and transmitter offset to cover the expected chemical shift range of the CF₃ group. For unknown compounds, a wide spectral width may be necessary initially.[12]

-

Acquire the ¹⁹F NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the nuclei between scans.[13]

-

If desired, ¹H-decoupled spectra can be acquired to simplify the spectrum by removing ¹H-¹⁹F couplings.

III. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Integrate the signals of interest. For qNMR, the concentration of the analyte can be calculated by comparing the integral of the analyte signal to the integral of the known concentration of the internal standard.

Applications in Research and Drug Development: Case Studies

Enzyme Inhibition Studies

Trifluoromethyl ketones are well-known inhibitors of esterases and proteases. ¹⁹F NMR is a powerful tool to study the binding of these inhibitors to their target enzymes. For example, the binding of 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), a potent esterase inhibitor, was studied using ¹⁹F NMR. The study showed that the inhibitor binds reversibly to the enzyme, forming a tetrahedral hemiacetal adduct in the active site.[1][2][14] This was evidenced by the appearance of a new, shifted ¹⁹F NMR signal corresponding to the enzyme-bound inhibitor.

Reaction Monitoring

The distinct signals and lack of background in ¹⁹F NMR make it an excellent technique for real-time reaction monitoring of processes involving trifluoromethyl ketones.[15] For instance, the progress of a substitution reaction where a fluorine-containing starting material is consumed and a new fluorinated product is formed can be easily followed by integrating the respective ¹⁹F NMR signals over time. This provides valuable kinetic and mechanistic information.

Quantitative Analysis of Active Pharmaceutical Ingredients (APIs)

Quantitative ¹⁹F NMR (qNMR) is increasingly used for the purity assessment and potency determination of fluorinated APIs.[4][11] Its high specificity and the need for minimal sample preparation make it a rapid and reliable alternative to chromatographic methods.[15] The direct relationship between the integrated signal area and the number of fluorine nuclei allows for accurate quantification without the need for an identical reference standard for the analyte.[11]

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful analytical technique that provides a wealth of information for researchers and professionals working with trifluoromethyl ketones. Its high sensitivity, wide chemical shift range, and the responsiveness of the ¹⁹F nucleus to its local environment make it an invaluable tool for structural elucidation, conformational analysis, reaction monitoring, and quantitative analysis. As the prevalence of fluorinated compounds in drug discovery and development continues to grow, a thorough understanding and application of ¹⁹F NMR will be essential for advancing the field.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]

-

Ismail, I. M., & Desselle, M. R. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]

-

Standard Operating Procedure F-NMR. (n.d.). University of Missouri-St. Louis. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

-

Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-92. [Link]

-

Weigand, J. J., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-71. [Link]

-

Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. [Link]

-

O'Hagan, D., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Miyake, T., & Koyama, Y. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research, 258, 11-26. [Link]

-

O'Hagan, D., et al. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

-

Camps, F., et al. (1996). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases:19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Amanote Research. [Link]

-

F19 detection. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

-

Otting, G., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19475–19485. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

-

Uhrín, D., & Vrábel, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4815-4824. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

-

Wanner, K., & Ziebart, K. T. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12769–12781. [Link]

-

Wanner, K., & Ziebart, K. T. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

19Flourine NMR. (n.d.). process-nmr.com. [Link]

-

Application for fluorine compounds. (n.d.). JEOL Ltd. [Link]

-

Uhrín, D., & Vrábel, M. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Dayie, K. T., et al. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]

- 4. ovid.com [ovid.com]

- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 6. dovepress.com [dovepress.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. F19 detection [nmr.chem.ucsb.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. (PDF) New Trifluoromethyl Ketones as Potent Inhibitors of [research.amanote.com]

- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

IR spectroscopy of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a compound of interest in synthetic and medicinal chemistry due to the prevalence of its core motifs. As a Senior Application Scientist, this document moves beyond simple peak identification to explore the underlying principles governing the vibrational modes of this molecule. We will dissect the competing electronic effects influencing the prominent carbonyl absorption, detail the characteristic signatures of the trifluoromethyl and methoxy groups, and outline the vibrations of the meta-substituted aromatic ring. This guide establishes a framework for interpreting the spectrum, supported by a robust, step-by-step experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently perform structural elucidation and quality control.

Introduction

The Significance of Fluorinated Aromatic Ketones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, with its trifluoroacetyl group, represents a key building block in this domain. A thorough understanding of its structural and electronic properties is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared spectroscopy probes the vibrational transitions within a molecule.[1] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies, which are detected as absorption bands in the IR spectrum. The position, intensity, and shape of these bands provide a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.[2] For a molecule like this compound, IR spectroscopy is indispensable for verifying the presence of the critical carbonyl, trifluoromethyl, and aromatic ether moieties.

Molecular Structure Overview

The subject molecule, identified by CAS Number 30724-22-2, possesses a distinct architecture that dictates its spectral features.[3] It comprises a central phenyl ring, functionalized with a trifluoroacetyl group [-C(O)CF₃] and a methoxy group [-OCH₃] in a meta (1,3) arrangement.

Caption: Competing electronic effects on the carbonyl stretching frequency.

The Trifluoromethyl (C-F) Stretching Vibrations

The C-F bonds give rise to some of the most intense absorptions in the spectrum due to the large change in dipole moment during vibration. The trifluoromethyl group will exhibit multiple strong, complex bands. These symmetric and asymmetric C-F stretching vibrations are typically found in the broad 1400-1100 cm⁻¹ region. [4]Their high intensity can sometimes obscure other weaker signals in this part of the fingerprint region.

The Methoxy Group and Aromatic Ether Vibrations

The methoxy substituent (-OCH₃) produces several characteristic peaks, best understood by referencing anisole (methoxybenzene). [5]* Asymmetric C-O-C Stretch: A strong, distinct band is expected around 1250-1280 cm⁻¹ . This corresponds to the asymmetric stretching of the Ar-O-CH₃ bond. [5][6]* Symmetric C-O-C Stretch: A second, typically less intense, band corresponding to the symmetric stretch should appear near 1030-1050 cm⁻¹ . [5]

Aromatic Ring Vibrations

The benzene ring has a set of characteristic vibrations:

-

sp² C-H Stretch: A weak to medium absorption band will appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. [2]* C=C In-Ring Stretches: A series of medium-intensity bands will be present in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic skeleton. [2]* C-H Out-of-Plane (OOP) Bending: The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the ring's substitution pattern. For meta-disubstitution, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ ranges. [4]

Aliphatic (sp³) C-H Vibrations

The methyl group of the methoxy substituent will show aliphatic C-H stretching vibrations. These bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. [7]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for liquid or solid samples as it requires minimal sample preparation and provides excellent data quality.

Instrumentation and Rationale

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is standard.

-

Accessory: A single-bounce diamond ATR accessory is ideal due to its robustness and chemical inertness.

-

Rationale: The ATR technique relies on the principle of total internal reflection. The IR beam passes through a crystal of high refractive index (the ATR element), creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. This interaction provides a high-quality absorption spectrum with minimal sample preparation.

Step-by-Step Workflow for Data Acquisition

This protocol is designed as a self-validating system, where a clean background check ensures the integrity of the sample measurement.

-

Crystal Preparation: Meticulously clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Acquisition: Record a background spectrum (16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty, clean crystal is crucial as it accounts for atmospheric H₂O and CO₂ as well as any instrumental artifacts. A flat baseline after collection confirms a clean system.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an automated baseline correction if necessary to ensure the baseline is flat at non-absorbing regions.

-

Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing the instrument for the next measurement.

Caption: Experimental workflow for ATR-FTIR data acquisition.

Spectral Interpretation and Data Analysis

Summary of Predicted Absorption Bands

The following table summarizes the predicted key absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |

| 3000-3100 | Weak | Aromatic C-H Stretch (sp²) |

| 2850-2960 | Weak | Aliphatic C-H Stretch (sp³ from -OCH₃) |

| 1710-1730 | Strong | C=O Stretch (Aromatic Ketone, Inductively Shifted) |

| 1600-1610 | Medium | Aromatic C=C In-Ring Stretch |

| 1580-1590 | Medium | Aromatic C=C In-Ring Stretch |

| 1450-1500 | Medium | Aromatic C=C In-Ring Stretch |

| 1250-1280 | Strong | Asymmetric Ar-O-C Stretch (Ether) |

| 1100-1400 | V. Strong | C-F Stretching Modes (from -CF₃) |

| 1030-1050 | Medium | Symmetric Ar-O-C Stretch (Ether) |

| 810-750 & 725-680 | Strong | Aromatic C-H Out-of-Plane Bending (Meta-substitution) |

This table represents predicted values based on established correlation charts and theoretical principles.

Analysis of Key Diagnostic Peaks

For a researcher confirming the synthesis of this compound, the most crucial peaks to identify are:

-